Product packaging for 6-Thio-3-deazaguanine(Cat. No.:CAS No. 52605-85-3)

6-Thio-3-deazaguanine

Cat. No.: B1227347
CAS No.: 52605-85-3
M. Wt: 166.21 g/mol
InChI Key: JUAWPPZVIAZKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thio-3-deazaguanine (TDG) is a purine antimetabolite that exhibits significant antitumor activity in experimental models, making it a valuable tool for oncology and pharmacology research . Its mechanism of action requires activation by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . Once activated, TDG inhibits the synthesis of both DNA and RNA, leading to its cytotoxic effects, while protein synthesis inhibition occurs only after prolonged exposure and appears to be a secondary consequence . Research demonstrates its efficacy against a spectrum of experimental tumor models, including C3H mammary adenocarcinoma, Lewis lung carcinoma, adenocarcinoma 755, and leukemias L1210 and P388 . The cytotoxicity of TDG can be completely reversed by hypoxanthine and inosine, providing researchers with tools to control and study its effects . Its spectrum of activity and mechanism are distinct from the related compound 3-deazaguanine . This product is labeled "For Research Use Only" (RUO). RUO products are specialized tools exclusively tailored for laboratory research purposes, such as fundamental pharmaceutical research and drug discovery . They are not intended for use in the diagnosis, prevention, or treatment of any disease, nor are they evaluated for diagnostic accuracy, specificity, or precision by medical device regulatory authorities . This product must not be used for personal or clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B1227347 6-Thio-3-deazaguanine CAS No. 52605-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52605-85-3

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

6-amino-1,5-dihydroimidazo[4,5-c]pyridine-4-thione

InChI

InChI=1S/C6H6N4S/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11)

InChI Key

JUAWPPZVIAZKEK-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)C2=C1NC=N2)N

Canonical SMILES

C1=C(NC(=S)C2=C1NC=N2)N

Other CAS No.

52605-85-3

Synonyms

3-deaza-6-thioguanine
6-thio-3-deazaguanine

Origin of Product

United States

Preclinical Biological Activities and Cellular Efficacy

Antitumor Activity in Experimental Animal Models

6-Thio-3-deazaguanine has demonstrated notable antitumor effects across a range of experimental animal tumor models. nih.gov Its efficacy has been observed in solid tumors and leukemias, highlighting its potential as a broad-spectrum anticancer agent.

Preclinical studies have confirmed that this compound exhibits significant antitumor activity against C3H mammary adenocarcinoma. nih.gov The compound is also active against other models of human breast carcinomas, including both slow- and rapid-growing tumors such as the EMT-6, 13762, and R3230AC mammary adenocarcinoma models. nih.gov

The effectiveness of this compound has been established in Lewis lung carcinoma models. nih.gov Lewis lung carcinoma is a widely used model for studying tumor metastasis and for in vivo chemotherapy testing. acs.orgwikipedia.org

Significant activity has been reported for this compound against experimental leukemia models, specifically L1210 and P388 leukemias. nih.gov These models are standard in the preclinical evaluation of potential anticancer drugs. semanticscholar.org

Table 1: Summary of Preclinical Antitumor Efficacy of this compound

Tumor Model Compound Activity Reference
C3H Mammary Adenocarcinoma Significant Antitumor Activity nih.gov
Lewis Lung Carcinoma Significant Antitumor Activity nih.gov
Leukemia L1210 Significant Antitumor Activity nih.gov
Leukemia P388 Significant Antitumor Activity nih.gov

The mechanism of action and spectrum of antitumor activity of this compound appear to be distinct from its parent compound, 3-deazaguanine, and other purine (B94841) antimetabolites like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). nih.gov A key difference lies in its metabolic activation. This compound requires activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). nih.gov This is similar to 6-MP and 6-TG, which are also activated by HGPRT to form their respective active metabolites. oncohemakey.comnih.gov

However, this compound was found to be ineffective against L1210 leukemia cells that were resistant to 3-deazaguanine. nih.gov These resistant cells were shown to lack HGPRTase activity, indicating that this compound's activation pathway is essential for its cytotoxic effects and differs from that of 3-deazaguanine. nih.gov The cytotoxicity of this compound is effectively reversed by hypoxanthine (B114508) and inosine (B1671953). nih.gov Mechanistically, it inhibits both DNA and RNA synthesis. nih.gov

Table 2: Comparative Mechanisms of Purine Antimetabolites

Compound Primary Activation Enzyme Key Mechanisms of Action Reference
This compound Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) Inhibition of DNA and RNA synthesis. nih.gov
3-Deazaguanine Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) Inhibition of IMP dehydrogenase; incorporation into nucleic acids. nih.gov
6-Mercaptopurine (6-MP) Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) Incorporation of thioguanine nucleotides into DNA and RNA; inhibition of de novo purine synthesis. oncohemakey.comnih.gov
6-Thioguanine (6-TG) Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) Incorporation into DNA, triggering mismatch repair and apoptosis. doctorlib.orgpatsnap.com

Efficacy against Leukemias (e.g., L1210, P388)

Antiviral Activity in Cell-Based Assays

While the antitumor properties of this compound are documented, its specific activity against viral pathogens is less defined in available literature.

There is limited specific data from the reviewed studies on the direct inhibitory activity of this compound against RNA viruses such as influenza, parainfluenza, and rhinovirus. However, the parent compound, 3-deazaguanine, and its nucleoside derivatives have demonstrated broad-spectrum antiviral activity against several DNA and RNA viruses in vitro, including influenza, parainfluenza, and rhinovirus. vulcanchem.com Given that there is no specific antiviral treatment for human parainfluenza virus (HPIV) infections, research into potential inhibitors is ongoing. cdc.gov Similarly, effective treatments for rhinovirus, a major cause of respiratory illness, are still being sought. mdpi.com

Inhibition of DNA Viruses (e.g., Adeno-, Herpes-, Vaccinia)

Direct research findings on the specific inhibitory activity of this compound against Adeno-, Herpes-, and Vaccinia viruses are not detailed in the available scientific literature. However, significant research has been conducted on its parent structural analogs, 3-deazaguanine and 6-thioguanine, demonstrating their efficacy against these classes of DNA viruses.

Adenovirus The guanine (B1146940) analog, 3-deazaguanine, has been identified as an inhibitor of adenoviruses in vitro. nih.govresearchgate.net Studies have confirmed its broad-spectrum antiviral activity which includes efficacy against various DNA viruses. nih.gov

Herpesviruses Both 6-thioguanine and 3-deazaguanine have demonstrated notable inhibitory effects against members of the Herpesvirus family.

6-thioguanine (6-TG) has been shown to potently inhibit multiple strains of Herpes Simplex Virus 1 (HSV-1), a common herpesvirus, in both in vitro and in vivo models. nih.govnih.gov Research indicates that 6-TG possesses significantly more potent inhibitory activity against HSV-1 than the commonly used antiviral drugs acyclovir (B1169) (ACV) and ganciclovir (B1264) (GCV). nih.govnih.gov A key advantage of 6-TG is its effectiveness against acyclovir-resistant strains of HSV-1. nih.govnih.gov The mechanism of action for 6-TG's anti-HSV-1 activity is attributed to its ability to target and inhibit the activity of the Rac1 protein, which is essential for HSV-1 replication. nih.govnih.gov

The table below presents the comparative 50% inhibitory concentrations (IC₅₀) of 6-thioguanine and other antivirals against HSV-1.

CompoundIC₅₀ (μM)Stimulation Index (SI)
6-thioguanine (6-TG)0.1046,475.48
Acyclovir (ACV)1.253N/A
Ganciclovir (GCV)1.257N/A
Data sourced from studies on human corneal epithelial cells infected with HSV-1. nih.govnih.gov

Furthermore, 3-deazaguanine and its nucleoside derivatives have also been reported to have a broad spectrum of antiviral activity that includes the inhibition of herpesviruses, such as Simplexvirus. nih.govnih.gov

Vaccinia Virus The antiviral compound 3-deazaguanine has been shown to possess inhibitory activity against vaccinia virus in vitro. nih.govresearchgate.netnih.gov This places it among the synthetic guanine analogs effective against a range of both DNA and RNA viruses. nih.gov

The following table summarizes the reported in vitro antiviral activity of compounds structurally related to this compound against the specified DNA viruses.

CompoundAdenovirusHerpesvirusVaccinia Virus
3-deazaguanineInhibitory Activity nih.govresearchgate.netInhibitory Activity nih.govnih.govInhibitory Activity nih.govresearchgate.netnih.gov
6-thioguanineN/APotent Inhibitory Activity nih.govnih.govN/A
N/A indicates that data was not available in the reviewed sources.

Molecular Mechanisms of Action

Anabolism and Metabolic Activation Pathways

The transformation of 6-Thio-3-deazaguanine into its pharmacologically active forms is a critical prerequisite for its cytotoxic and antitumor effects. nih.gov This process, known as anabolism or anabolic metabolism, involves the enzymatic conversion of the parent compound into its corresponding nucleotide metabolites.

Requirement for Hypoxanthine (B114508) Guanine (B1146940) Phosphoribosyltransferase (HGPRTase) Activation

The initial and pivotal step in the metabolic activation of this compound is its conversion to a nucleotide, a reaction catalyzed by the enzyme Hypoxanthine Guanine Phosphoribosyltransferase (HGPRTase). nih.govresearchgate.net This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine (B94841) analog, forming 6-thio-3-deazaguanosine-5'-monophosphate. escholarship.org The indispensable role of HGPRTase is underscored by the observation that cells deficient in this enzyme exhibit resistance to the cytotoxic effects of this compound. nih.govresearchgate.net This resistance stems from the inability of these cells to convert the compound into its active nucleotide form. nih.gov Consequently, the presence and activity of HGPRTase are key determinants of cellular sensitivity to this compound.

Intracellular Formation of Nucleotide Metabolites (Mono-, Di-, Triphosphates)

Following its initial phosphorylation by HGPRTase to the monophosphate form, 6-thio-3-deazaguanosine-5'-monophosphate undergoes further phosphorylation to its corresponding di- and triphosphate derivatives. nih.gov This sequential phosphorylation is carried out by intracellular kinases. The formation of these nucleotide metabolites is crucial, as they are the ultimate effectors of the compound's biological activity. The triphosphate form, in particular, is a key inhibitor of nucleic acid synthesis.

Pathways of Metabolic Conversion and Salvage

The metabolic journey of this compound within the cell is primarily governed by the purine salvage pathway, with HGPRTase playing a central role. This pathway allows cells to recycle purine bases and nucleosides, conserving energy that would otherwise be expended on de novo synthesis. By acting as a substrate for HGPRTase, this compound effectively hijacks this salvage mechanism to become activated. The cytotoxicity of this compound can be reversed by the presence of hypoxanthine and inosine (B1671953), which compete with the drug for activation by HGPRTase. nih.gov

Interference with Macromolecular Synthesis

The activated nucleotide metabolites of this compound exert their primary cytotoxic effects by interfering with the synthesis of DNA and RNA. nih.gov This inhibition of macromolecular synthesis ultimately leads to the cessation of cell growth and division.

Direct Inhibition of DNA Synthesis

This compound has been shown to be a potent inhibitor of DNA synthesis. nih.govvulcanchem.com The triphosphate metabolite of the compound can act as a fraudulent substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. This incorporation can disrupt the normal structure and function of DNA, leading to strand breaks and the inhibition of further DNA replication. nih.gov Studies have demonstrated a direct correlation between the incorporation of the analog into DNA and the observed cytotoxicity. nih.gov

Secondary Inhibition of Protein Synthesis through Nucleic Acid Disruption

Nucleic Acid Integration and Functional Consequences

A central aspect of this compound's mechanism of action is its ability to be incorporated into cellular nucleic acids, leading to significant functional consequences. Once metabolized into its nucleotide form, it can be utilized by cellular polymerases as a substrate during DNA and RNA synthesis.

Incorporation into Cellular DNA

Research has demonstrated that 6-thioguanine (B1684491), a closely related compound, is incorporated into the DNA of cells. nih.govnih.gov This incorporation is a critical event that underlies many of its biological effects. Similarly, the analogue 3-deazaguanine has also been shown to be incorporated into DNA. nih.gov This integration of the modified base into the DNA strand has profound implications for the integrity and function of the genetic material. The presence of these unnatural bases can lead to structural distortions and create sites of instability within the DNA double helix.

Incorporation into Cellular RNA

In addition to DNA, 6-thioguanine can also be incorporated into cellular RNA. nih.gov This occurs during the process of transcription, where the DNA template is read to produce RNA molecules. The incorporation of the modified nucleotide into RNA can affect the stability, processing, and function of various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Studies on related deazaguanine derivatives have shown their impact on RNA properties, including the thermodynamic stability of base pairing. nih.govresearchgate.net

Induction of Aberrant Template Functions in DNA

The presence of this compound within the DNA template can lead to aberrant functions during subsequent rounds of replication and transcription. The altered chemical properties of the modified base can cause mispairing with incoming nucleotides, leading to mutations. For example, the related compound 3-deazaguanine has been shown to cause DNA single-strand breaks in newly synthesized DNA. nih.gov Furthermore, the incorporation of such analogues can interfere with the ability of cells to synthesize full-length DNA. nih.gov This disruption of the normal template function of DNA contributes significantly to the cytotoxic effects of the compound.

Photochemical Cross-linking to DNA and Proteins

A significant consequence of the incorporation of 6-thioguanine into DNA is its ability to induce photochemical cross-linking upon exposure to UVA radiation. nih.gov DNA containing 6-thioguanine absorbs UVA light, leading to the formation of covalent bonds between the DNA and proteins, a phenomenon known as DNA-protein cross-linking. researchgate.netnih.gov This process can also lead to the formation of DNA interstrand crosslinks. nih.gov These cross-links are highly toxic lesions that can block DNA replication and transcription, and if not repaired, can lead to cell death. researchgate.netnih.gov The formation of these adducts can sequester essential DNA repair and replication proteins, further compromising the cell's ability to maintain genomic integrity. nih.gov

Interactive Data Tables

Table 1: Effects of Guanine Analogues on Macromolecular Synthesis

CompoundEffect on DNA SynthesisEffect on RNA SynthesisEffect on Protein SynthesisPrimary Mechanism Reference
This compound InhibitionInhibitionSecondary Inhibition nih.gov
3-Deazaguanine InhibitionNo significant inhibitionInhibition of initiation nih.gov
6-Thioguanine Incorporation and damageIncorporationSecondary effects nih.gov

Table 2: Consequences of Nucleic Acid Incorporation of Guanine Analogues

CompoundIncorporation into DNAIncorporation into RNAFunctional ConsequenceReference
6-Thioguanine YesYesPhotochemical cross-linking nih.govnih.gov
3-Deazaguanine YesNot explicitly statedInduction of DNA single-strand breaks nih.gov

Interference with Base Pairing in DNA Replication

The structural modifications in this compound, specifically the replacement of nitrogen at position 3 with a carbon atom, fundamentally alter its hydrogen bonding capabilities. In standard Watson-Crick base pairing, the N3 atom of guanine acts as a crucial hydrogen bond acceptor for interaction with cytosine. asm.org The substitution of this nitrogen with a carbon-hydrogen group in the 3-deaza analogue eliminates this acceptor site, leading to a significant destabilization of the G-C pair. asm.orgresearchgate.net

Computational studies on the parent compound, 3-deazaguanine, have shown that its Watson-Crick base pair with cytosine is less stable than the natural guanine-cytosine pair. asm.org This inherent instability is a direct consequence of the altered hydrogen bonding pattern. When incorporated into a DNA strand, this compound would similarly interfere with the normal geometry and stability of the double helix. This interference can disrupt the template function of DNA during replication, as DNA polymerases rely on correct Watson-Crick geometry to accurately select and incorporate incoming deoxynucleoside triphosphates (dNTPs). nih.gov The presence of the analogue can therefore lead to polymerase stalling or misincorporation of bases, ultimately inhibiting the synthesis of full-length DNA. biokin.com

Specific Enzyme Inhibition Profiles

Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govresearchgate.net This makes it a critical target for many purine-based antimetabolites. researchgate.net The active metabolite of this compound, 6-thio-3-deazaguanosine monophosphate, is structurally similar to the natural substrate, IMP.

Research has shown that related thio-purine nucleotides, such as 6-thio-IMP, are recognized as substrates by IMPDH. nih.gov The interaction of TDG's active form with IMPDH is a key component of its mechanism of action, contributing to the depletion of the guanosine (B1672433) triphosphate (GTP) pool necessary for nucleic acid synthesis. nih.gov

Derivatives of 3-deazaguanine have been identified as inhibitors of bacterial DNA polymerase III (Pol III). researchgate.netnih.gov These inhibitors function by mimicking the natural substrate, dGTP. They are thought to interfere with the base pairing process at the active site, forming a complex with a cytosine in the template strand and trapping the polymerase in an inactive state. researchgate.net The inhibitory potency of these compounds underscores the sensitivity of DNA polymerases to modifications in the purine ring structure.

The table below presents the inhibitory constants (Ki) for a series of N²-substituted 3-deazaguanine derivatives against DNA polymerase IIIC from Bacillus subtilis, illustrating the structure-activity relationship for this class of inhibitors.

Compound (N²-substituted-3-deazaguanine)SubstituentKi (μM) for Pol IIIC
N²-(3-ethyl-4-methylphenyl)-3-deazaguanine7-H0.14
N²-(3-ethyl-4-methylphenyl)-3-deazaguanine7-Methyl0.15
N²-(3,4-dichlorobenzyl)-3-deazaguanine7-H1.1
N²-(3,4-dichlorobenzyl)-3-deazaguanine7-Methyl0.25
N²-(4-chlorophenyl)-3-deazaguanine7-H>200

Data sourced from a study on 3-deazaguanine derivatives against Bacillus subtilis Pol IIIC. oup.com

The incorporation of thiopurine analogues into DNA can trigger cellular DNA damage responses. The related compound 6-thio-deoxyguanosine (6-thio-dG) has been shown to impair the repair of both genomic and telomeric DNA. This effect is linked to the inhibition of the Ataxia Telangiectasia Mutated (ATM) kinase pathway, a critical component of the DNA damage signaling cascade. Inhibition of ATM disrupts the cell's ability to repair DNA breaks, leading to increased genomic instability and apoptosis.

Modulation of DNA Repair Enzymes

Impact on O6-Alkylguanine-DNA Alkyltransferase (AGT) Activity

O6-Alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that protects the genome from mutagenic damage by removing alkyl groups from the O6 position of guanine. ontosight.ai The efficacy of AGT is dependent on its ability to bind to and react with alkylated guanine analogues.

Research on analogues of O6-methylguanine (O⁶mG) provides insight into the structural requirements for AGT interaction. Studies involving oligodeoxynucleotides containing O⁶-methyl-3-deazaguanine (O⁶m3DG), an analogue structurally related to this compound, have shown that the N3 position is involved in the methyl transfer step of the repair mechanism. nih.gov

While oligodeoxynucleotides containing O⁶m3DG were observed to bind to human AGT (hAGT), they were extremely poor substrates for the repair reaction. nih.gov The binding affinity (Kd) for the O⁶m3DG-containing oligomer was in the range of 5 to 20 µM, comparable to the affinity for the natural substrate O⁶mG. nih.gov However, the second-order rate constant for the reaction with hAGT was less than 0.0001 x10⁻⁵ M⁻¹ s⁻¹, significantly lower than that for O⁶mG (1.4 x10⁻⁵ M⁻¹ s⁻¹). nih.gov This indicates that while the analogue can occupy the active site, the subsequent alkyl transfer is profoundly inhibited. Further investigation noted that O⁶m3DG reacts with AGT in an "unknown manner," distinct from the typical demethylation seen with O⁶mG. nih.gov

The replacement of the oxygen atom at the 6-position with sulfur, as in S⁶-methyl-6-thioguanine (S⁶mG), also dramatically reduces the reaction rate with hAGT (0.02 x10⁻⁵ M⁻¹ s⁻¹), though it still binds with a Kd of 5 to 20 µM. nih.gov These findings collectively suggest that modifications at both the 3- and 6-positions of the guanine ring interfere with the catalytic activity of AGT. Specifically for this compound, its antitumor effects are reported to require activation by hypoxanthine guanine phosphoribosyltransferase (HGPRTase), suggesting an indirect mechanism of action rather than direct inhibition or reaction with AGT. nih.gov

Table 1: Reaction Rates and Binding Affinities of Guanine Analogues with Human AGT

Data sourced from reference nih.gov.

Recognition by Alkyltransferase-like Proteins (Atl1)

Alkyltransferase-like proteins (ATLs) are another class of proteins that recognize O⁶-alkylguanine lesions in DNA. nih.gov Unlike AGTs, ATLs lack the active site cysteine residue necessary for alkyl group transfer and instead flag the lesion for other repair pathways like nucleotide excision repair. nih.gov ATLs possess a significantly larger binding pocket compared to AGTs, allowing them to recognize a broader spectrum of O⁶-alkylguanine adducts, including those that are poor substrates for AGT. nih.govcore.ac.uk

The recognition of modified purines by Atl1 is a key aspect of its function. Research on a novel tricyclic thio analogue of O⁶-methylguanine, which contains a sulfur atom in a ring structure bridging the 6-position, has shown that it is poorly recognized by the S. pombe alkyltransferase-like protein, Atl1. core.ac.uktandfonline.comresearchgate.net Modeling studies suggest that large steric clashes between the modified base and the protein's active site hinder binding. core.ac.uktandfonline.comresearchgate.net

While Atl1 generally binds with high affinity to a wide range of O⁶-alkylguanines, the affinity for this specific tricyclic thio analogue was dramatically reduced compared to its affinity for O⁶-MeG. core.ac.ukresearchgate.net This suggests that while the binding pocket of Atl1 is accommodating, significant structural modifications, such as a bulky tricyclic system, can impede recognition and binding. core.ac.uktandfonline.com The equilibrium dissociation constant (Kd) for the complex between Atl1 and an oligodeoxynucleotide containing the tricyclic thio analogue was significantly higher than for the O⁶-MeG containing oligodeoxynucleotide, indicating weaker binding. core.ac.uk

Table 2: Equilibrium Dissociation Constants (Kd) for Atl1-ODN Complexes

Data for a tricyclic thio analogue of O⁶-methylguanine, not this compound itself. Sourced from reference core.ac.uk.

Cellular and Molecular Mechanisms of Resistance

Deficiency or Alteration of Activating Enzymes

The cytotoxic activity of many antimetabolite drugs, including 6-TDG, is dependent on their conversion to an active, phosphorylated form within the cell. The enzyme responsible for this critical activation step is a primary determinant of the drug's efficacy.

Loss of Hypoxanthine (B114508) Guanine (B1146940) Phosphoribosyltransferase (HGPRTase) Activity

6-Thio-3-deazaguanine requires activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to exert its growth-inhibitory effects. nih.gov HGPRTase is a key enzyme in the purine (B94841) salvage pathway, responsible for converting hypoxanthine and guanine into their respective monophosphate nucleotides. mdpi.com Research has demonstrated that a deficiency or complete loss of HGPRTase activity is a primary mechanism of resistance to 6-TDG. nih.gov Cell lines that exhibit resistance to 6-TDG have been shown to have significantly reduced or absent HGPRTase activity. nih.gov For instance, extracts from resistant L1210 and CEM cell lines were unable to convert hypoxanthine to inosine (B1671953) monophosphate (IMP), confirming the lack of functional HGPRTase. nih.gov This enzymatic deficiency prevents the conversion of 6-TDG into its active nucleotide form, thereby rendering the drug ineffective.

Impact on Drug Efficacy in Resistant Cell Lines

The direct consequence of reduced or absent HGPRTase activity is a marked decrease in the efficacy of 6-TDG. nih.gov In studies comparing sensitive and resistant cell lines, a dramatic difference in the drug concentration required to inhibit cell growth is observed. For example, a 3-deazaguanine-resistant L1210 cell line (L1210/3-DG), which also exhibits cross-resistance to 6-TDG, showed a 177-fold increase in the 50% inhibitory concentration (IC50) compared to the sensitive parent cell line (L1210/0). nih.gov This high level of resistance directly correlates with a 118-fold lower baseline specific activity of HGPRTase in the resistant cells. nih.gov The inability to activate the drug means that its downstream effects, such as the inhibition of DNA and RNA synthesis, are not initiated. nih.gov

Table 1: HGPRTase Activity and Drug Sensitivity in L1210 Cell Lines

Cell LineIC50 for 3-Deazaguanine (µM)HGPRTase Specific Activity (nmol/mg protein/h)
L1210/0 (Sensitive)3.5118
L1210/3-DG (Resistant)620<1

This table is based on data from studies on 3-deazaguanine resistance, which is mechanistically similar to this compound resistance due to the shared requirement for HGPRTase activation. nih.gov

Alterations in Cellular Uptake and Efflux Mechanisms

For a drug to be effective, it must first enter the target cell and accumulate to a sufficient intracellular concentration. Alterations in the transport mechanisms that govern this process can be a significant factor in drug resistance.

Impaired Cellular Accumulation of the Compound

Reduced intracellular accumulation of 6-TDG can contribute to resistance. nih.gov Studies using radiolabeled 3-deazaguanine, a closely related compound, have shown that resistant L1210 cells accumulate significantly less of the drug compared to their sensitive counterparts. nih.gov After a two-hour incubation period, the total radioactivity inside the sensitive cells was nine times higher than in the resistant cells. nih.gov This disparity in accumulation directly impacts the amount of drug available for activation by HGPRTase and subsequent incorporation into nucleic acids. While the specific transporters for 6-TDG are not fully elucidated, it is known that parasitic protozoa, which rely on purine salvage, have nucleobase transporters that can mediate the uptake of purine analogues. oup.comresearchgate.net It is plausible that similar transporters in mammalian cells are altered in resistant populations, leading to decreased drug uptake.

Modulation of Purine Salvage and De Novo Biosynthesis Pathways

Cells possess intricate metabolic networks for the synthesis and recycling of purines. When the purine salvage pathway is inhibited by drugs like 6-TDG, cells can sometimes compensate by upregulating alternative pathways.

Compensation Mechanisms in Purine Metabolism

In cells with deficient HGPRTase activity, there is an increased reliance on the de novo purine biosynthesis pathway to meet the cellular demand for purine nucleotides. nih.gov Research has shown that in 3-deazaguanine-resistant L1210 cells, which lack HGPRTase, the rate of de novo purine synthesis, measured by the incorporation of [14C]formic acid, is doubled compared to sensitive cells. nih.gov This metabolic shift allows the resistant cells to bypass the block in the salvage pathway caused by the inactive drug and continue to produce the necessary purines for DNA and RNA synthesis. Furthermore, the cytotoxicity of 6-TDG can be reversed by the addition of hypoxanthine or inosine, which can be utilized by the purine salvage pathway to replenish the nucleotide pools, highlighting the competition between the drug and natural purines. nih.gov

Structure Activity Relationships Sar and Analog Design

Impact of Core Purine (B94841) Ring Modifications

The foundational structure of 6-Thio-3-deazaguanine is a modified purine ring. Alterations to this core, specifically the 3-deaza substitution and the 6-thio group, are critical determinants of its biological profile.

Significance of the 3-Deaza Substitution

The replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom, known as a 3-deaza modification, significantly impacts the molecule's properties and interactions. This substitution alters the hydrogen bonding capabilities of the molecule. In the context of guanine (B1146940) analogs, the N3 atom is a key hydrogen bond acceptor in Watson-Crick base pairing. Its removal to create a 3-deazaguanine derivative disrupts this canonical interaction. srce.hracs.org Studies on 3-deazapurine nucleosides have shown that this modification can lead to a significant destabilization of RNA duplexes. For instance, the incorporation of 3-deazaguanosine (B53920) (c³G) into an RNA hairpin resulted in a notable decrease in its melting temperature (Tₘ), indicating reduced stability. oup.com

This alteration can also influence enzymatic recognition. For example, the antitumor agent this compound (TDG) exhibits a different spectrum of antitumor activity and mechanism of action compared to 3-deazaguanine, highlighting the distinct role of the 3-deaza modification in concert with other structural features. nih.gov The 3-deaza substitution can also impact the potential for the molecule to act as a substrate for various enzymes.

Role of the 6-Thio Group

The substitution of the oxygen atom at the 6-position with a sulfur atom, creating a 6-thio group, is a common strategy in the design of purine analogs with therapeutic potential. nih.gov This modification is crucial for the biological activity of many thiopurine drugs, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491). nih.govmdpi.com In the case of this compound, the 6-thio group is integral to its mechanism of action.

The presence of the thiocarbonyl group influences the electronic properties of the purine ring system. mdpi.com It has been observed that the replacement of a carbonyl oxygen with a sulfur atom in tricyclic guanosine (B1672433) analogs results in a significant shift in the absorption maximum, indicating a change in the electronic transitions within the molecule. mdpi.com This modification can affect how the molecule interacts with target enzymes. For instance, 6-thioguanine, a related compound, requires metabolic activation to its nucleotide form to be incorporated into DNA and RNA, which is a primary mechanism of its cytotoxicity. nih.gov Similarly, 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG) is metabolized to 6-thio-dGTP and incorporated into telomeres by telomerase, leading to telomere dysfunction. biorxiv.orgoncotarget.commdpi.combiorxiv.org

Influence of Nucleoside and Nucleotide Modifications

The biological activity of this compound can be further modulated by modifications to the sugar moiety and its phosphorylation state. These alterations affect the compound's uptake, metabolism, and interaction with target macromolecules.

Effects of Sugar Moiety Modifications

Attaching a sugar moiety to the this compound base creates a nucleoside analog, and the nature of this sugar can profoundly influence its biological effects. nih.gov Modifications to the sugar can impact the nucleoside's conformation, stability, and ability to be recognized by kinases and polymerases. researchgate.net

For example, the development of acyclic nucleoside derivatives, such as acyclovir (B1169) and ganciclovir (B1264), demonstrates that significant alterations to the sugar ring can lead to potent antiviral agents. nih.gov While specific studies on a wide range of sugar-modified this compound analogs are not extensively detailed in the provided results, the principles of nucleoside chemistry suggest that modifications to the 2' and 3' positions of the ribose or deoxyribose ring would likely alter the compound's activity. nih.gov For instance, the absence of a 3'-hydroxyl group, as seen in dideoxynucleosides, leads to chain termination during DNA synthesis. nih.gov The stereochemistry of the sugar is also critical, as different anomers can have vastly different biological activities.

Phosphorylation Status and Biological Activity

Like many purine analogs, this compound requires enzymatic activation through phosphorylation to exert its biological effects. nih.govvulcanchem.com The unphosphorylated nucleobase or nucleoside is typically a prodrug that must be converted to its monophosphate, diphosphate, and ultimately triphosphate nucleotide form to become active.

Research indicates that this compound (TDG) needs to be activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to inhibit cell growth. nih.gov This enzyme converts the base into its corresponding nucleotide. Cells lacking HGPRT activity are resistant to TDG. nih.gov The resulting nucleotide, 6-thio-3-deazaguanosine monophosphate, and its subsequent di- and triphosphate forms are the active species that can inhibit enzymes involved in nucleic acid synthesis or be incorporated into DNA and RNA. nih.govnih.gov The cytotoxicity of TDG is demonstrated by its ability to inhibit both DNA and RNA synthesis. nih.gov

The table below summarizes the key enzymes and the role of phosphorylation in the activation of thiopurine analogs.

CompoundActivating EnzymeActive Metabolite(s)Biological Effect
This compoundHypoxanthine-guanine phosphoribosyltransferase (HGPRT)6-thio-3-deazaguanosine monophosphate (and subsequent di/triphosphates)Inhibition of DNA and RNA synthesis nih.gov
6-MercaptopurineHypoxanthine-guanine phosphoribosyltransferase (HGPRT)Thioinosine monophosphate (TIMP)Inhibition of de novo purine synthesis nih.govpharmacology2000.com
6-ThioguanineHypoxanthine-guanine phosphoribosyltransferase (HGPRT)6-thioguanosine monophosphate (6-thio-GMP) and subsequent di/triphosphatesIncorporation into DNA and RNA nih.govpharmacology2000.com

Design and Evaluation of Tricyclic Thio Analogs

Expanding the purine analog scaffold to include a third ring system has been a strategy to explore new chemical space and potentially enhance biological activity. The design of tricyclic thio analogs of deazaguanines involves creating more rigid structures that may offer improved binding to target enzymes.

Syntheses of novel tricyclic pyrrolo[2,3-d]pyrimidine analogs of S6-methylthioguanine have been reported. researchgate.net These compounds, which can be considered tricyclic analogs of 6-thioguanine, were evaluated for their interaction with the human DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). While the oxygen-containing tricyclic analogs showed some activity, the sulfur-containing counterparts did not display any activity in a standard MGMT assay. researchgate.net This suggests that the introduction of the third ring, in this specific chemical context, may create steric hindrance or unfavorable electronic properties for interaction with this particular enzyme.

The photophysical properties of tricyclic nucleoside analogs are also an area of interest, with some exhibiting fluorescence that could be utilized for detection. annualreviews.org The development of tricyclic guanine analogs has also been pursued in the context of antiviral therapies. mdpi.com The addition of an etheno group to form a tricyclic system in thiopurine derivatives significantly alters their spectroscopic properties, indicating a modified electronic structure that could influence biological interactions. mdpi.com

The table below presents data on the evaluation of certain tricyclic purine analogs.

Compound ClassTargetObserved ActivityReference
Tricyclic pyrrolo[2,3-d]pyrimidine thio analogsO⁶-methylguanine-DNA methyltransferase (MGMT)No activity observed in a standard assay. researchgate.net researchgate.net
Tricyclic pyrrolo[2,3-d]pyrimidine oxygen analogsO⁶-methylguanine-DNA methyltransferase (MGMT)Weak inactivator of MGMT. researchgate.net researchgate.net

Steric Hindrance Effects on Enzyme Recognition (e.g., MGMT, Atl1)

The interaction of this compound with DNA repair enzymes such as O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT), is a critical aspect of its mechanism. The replacement of the exocyclic oxygen at the 6-position with a larger sulfur atom, and the substitution of the N3 nitrogen with a carbon atom, modifies the steric and electronic profile of the base.

Studies on the related compound 6-thioguanine (6-TG) have shown that its incorporation into DNA is a key step for its cytotoxic effects. nih.govoup.com Resistance to 6-TG in human melanoma cells has been associated with higher levels of MGMT, and the MGMT protein is inactivated in cells treated with 6-TG. tandfonline.com This suggests that the enzyme recognizes DNA containing this analog, leading to the transfer of the alkyl group (or a part of the analog) to the enzyme's active site cysteine, which results in its irreversible inactivation. tandfonline.commdpi.com The rate of MGMT inactivation by 6-TG adducts may be influenced by the protein's conformation. tandfonline.com

Furthermore, analogs such as 3-deaza-6-O-methyldeoxyguanosine have been utilized as tools to study the reaction mechanism of O⁶-alkylguanine-DNA alkyltransferase, indicating that the 3-deaza modification is compatible with recognition by this class of repair enzymes. nih.gov The AGT/MGMT protein family functions by flipping the damaged base out of the DNA helix and into an active site pocket. mdpi.com The specific steric and electronic properties of the 6-thio and 3-deaza modifications in this compound would directly influence the efficiency of this recognition and binding process, potentially creating steric hindrance that affects the catalytic repair or inactivation step.

Conformation-Activity Relationships in DNA Repair Interactions

Despite the minimal structural disruption, the presence of S6G significantly impacts the thermodynamic stability and kinetic properties of the base pair. oup.com This subtle alteration, rather than a large structural distortion, may be the signal for recognition by repair proteins like the mismatch repair (MMR) system, which is known to be important for the cytotoxicity of 6-thioguanine. nih.gov The altered conformation and stability could enhance the binding of repair proteins that sense changes in the DNA helix's flexibility or local structure. oup.com The replacement of the N3 nitrogen with a CH group in this compound would further alter the hydrogen bonding pattern in the major groove and the base's electronic properties, adding another layer to the conformational signal presented to repair enzymes.

Deazapurine Modifications on Nucleic Acid Properties

The substitution of a nitrogen atom for a carbon in the purine ring system, a defining feature of this compound, has profound effects on the fundamental properties of nucleic acids.

Influence on Base Pairing Thermodynamics in RNA and DNA Duplexes

The replacement of nitrogen with carbon in deazapurines alters the base's hydrogen-bonding capabilities and electronic distribution, which in turn affects the thermodynamic stability of nucleic acid duplexes. Comprehensive studies on 3-deazaguanosine (c³G) in RNA duplexes have shown that this modification significantly decreases thermodynamic stability. researchgate.netnih.gov

In one study, the incorporation of a single c³G into an RNA duplex lowered the melting temperature (Tₘ) by 3.9°C compared to the unmodified duplex. nih.gov This destabilization is considerably more pronounced for 3-deazapurines than for their 7-deazapurine isomers. researchgate.netnih.govoup.com The rationale for this reduced stability comes from both NMR spectroscopy, which revealed faster imino proton exchange rates indicating more dynamic, "breathing" base pairs, and X-ray crystallography. researchgate.net The crystal structure of a 3-deazaadenosine-modified RNA showed that the characteristic water molecule that normally forms a hydrogen bond with the purine N3 atom in the minor groove is absent, disrupting the local hydration pattern and weakening the helix. researchgate.net

Similarly, the 6-thio modification also contributes to duplex destabilization. Replacing the guanine's C6-oxygen with sulfur, which is a poorer hydrogen bond acceptor, is calculated to decrease the stability of double-helical DNA. oup.com Experimental data confirms this; the lifetime of an S6G•C base pair is approximately 7 milliseconds, significantly shorter than the ~125 millisecond lifetime of a natural G•C pair, indicating reduced stability. oup.com Therefore, the combined effects of the 3-deaza and 6-thio modifications in this compound are expected to result in a significant destabilization of both DNA and RNA duplexes.

RNA Duplex TypeSequence (5' to 3')Tₘ (°C)ΔTₘ (°C)ΔG°₂₉₈ (kcal mol⁻¹)
Type I (Unmodified) GGCAG AGGC / GCCUCUGCC66.7--15.2
Type I (c³G) GGCAc³G AGGC / GCCUCUGCC62.8-3.9-15.2
Type III (Unmodified) GGUCG ACC / GGUC GACC58.3--13.9
Type III (c³G) GGUCc³G ACC / GGUC GACC44.8-13.5-11.4
Hairpin (Unmodified) GAAGGGCAACCUUCG73.3--7.0
Hairpin (c³G) GAc³AGGGCAACCUUCG65.4-7.9-6.4
Data derived from a study on 3-deazaguanosine (c³G) in RNA duplexes. The ΔTₘ represents the change in melting temperature relative to the unmodified duplex. ΔG°₂₉₈ is the change in Gibbs free energy at 298 K. Data sourced from reference researchgate.net.

Effects on Duplex and Triple Helix Stability

As established, the modifications inherent in this compound decrease the stability of standard Watson-Crick duplexes. oup.comoup.comresearchgate.net These modifications also have significant consequences for non-canonical nucleic acid structures like triple helices. Triple helices form when a third strand binds in the major groove of a DNA duplex, a process sensitive to base composition and ionic conditions. researchgate.netoup.com

Base Discrimination Ability of Modified Nucleotides

The ability of a nucleotide to faithfully pair with its correct partner while rejecting incorrect partners is fundamental to genetic integrity. Deazapurine modifications directly impact this process. The N3 atom of guanine, which is absent in 3-deazaguanine, plays a key role in stabilizing the canonical G/C pair and in discriminating against mismatches. nih.gov

Furthermore, the replacement of a ring nitrogen with carbon alters the pKₐ of the base. nih.gov For 7-deazapurines, this leads to easier protonation, which can stabilize mismatches with cytosine at neutral or acidic pH through the formation of a protonated base pair. This results in ambiguous base pairing that is pH-dependent. nih.gov This highlights that deazapurine modifications can reduce the fidelity of base pairing by allowing for stable, non-canonical arrangements under certain conditions.

Recognition by RNA-modifying Enzymes (e.g., tRNA-Guanine Transglycosylases)

tRNA-guanine transglycosylases (TGTs), also known as queuine (B138834) tRNA-ribosyltransferases (QTRTs), are enzymes that catalyze the exchange of guanine at the wobble position (position 34) of specific tRNAs with modified 7-deazaguanine (B613801) derivatives like queuine. oup.comnih.govnih.gov

Extensive research has demonstrated that TGT enzymes, particularly the human heterodimer (QTRT1/QTRT2), are remarkably promiscuous regarding the 7-deazaguanine substrate they will accept. oup.comresearchgate.net The enzyme can incorporate a very broad range of artificial 7-deazaguanine derivatives into tRNA, recognizing the core scaffold while tolerating diverse substitutions at the C7 position. oup.comresearchgate.net This promiscuity has been exploited to install artificial nucleobases into tRNA for therapeutic purposes. While most studies have focused on the 7-deaza isomer of guanine, the findings establish a strong precedent for TGT recognition of the general deazaguanine framework. nih.govsemanticscholar.org The 3-deazaguanine isomer remains underinvestigated in this context, but the known flexibility of the TGT active site suggests a potential for recognition, which would be modulated by the specific steric and electronic changes resulting from the isomeric difference and the 6-thio substitution.

Rational Design Strategies for Novel Analogs with Enhanced Specificity

The rational design of novel this compound analogs with enhanced specificity is a nuanced process, guided by a deep understanding of its structure-activity relationships (SAR) and the molecular targets with which it interacts. The primary goal is to modulate the compound's electronic and steric properties to improve target engagement, increase biological activity, and minimize off-target effects. Strategies often focus on modifications at key positions of the imidazo[4,5-c]pyridine core, the exocyclic thio group, and the ribose or deoxyribose moiety in its nucleoside form.

A central consideration in the design of these analogs is the retention of the fundamental 3-deazaguanine scaffold, which serves as a bioisostere of guanine. The absence of the N3 nitrogen atom alters the hydrogen bonding capabilities and electronic distribution of the purine ring system, which can be exploited to achieve selectivity for specific enzymes or receptors over others that recognize natural guanine. nih.gov

One key strategy involves the modification of the exocyclic 6-thio group. The replacement of the oxygen atom in guanine with sulfur significantly alters the electronic properties of the molecule. This thione-thiol tautomerism can influence the compound's pKa, its ability to form hydrogen bonds, and its potential to act as a Michael acceptor. The design of novel analogs often involves the alkylation or arylation of the sulfur atom to create thioether derivatives. This approach can enhance lipophilicity, potentially improving cell permeability, and can introduce specific interactions with hydrophobic pockets within the target protein's active site.

Furthermore, modifications to the imidazo[4,5-c]pyridine ring system itself present a viable strategy for enhancing specificity. For instance, substitution at the C2 position of the imidazole (B134444) ring can introduce additional points of interaction with the target protein. Small alkyl or aryl groups, or functional groups capable of hydrogen bonding, can be strategically placed to probe the topology of the active site and form favorable contacts.

The design of size-expanded analogs, where an additional aromatic ring is fused to the deazapurine core, represents a more ambitious strategy. acs.org This approach aims to create novel heterocyclic systems that can form unique stacking interactions with the target nucleic acid or protein. acs.org While this has been explored for other purine analogs, its application to this compound could yield compounds with entirely new pharmacological profiles.

Finally, computational modeling and structure-based drug design are indispensable tools in the rational design of novel analogs. By docking virtual libraries of this compound derivatives into the crystal structure of a target enzyme, researchers can predict binding affinities and modes of interaction. This in silico screening allows for the prioritization of candidate compounds for synthesis and biological evaluation, thereby accelerating the discovery of analogs with enhanced specificity and potency.

Research Findings on Analog Design

While specific research focused exclusively on the rational design of this compound analogs is limited, studies on related deazaguanine and thiopurine derivatives provide valuable insights that can inform such strategies.

Compound ClassDesign StrategyObserved Effect on Activity/SpecificityReference
7-Deazaguanine Analogs Substitution at the 7-positionModulation of tRNA modification and reduction of IL-6 production in autoimmune disease models. nih.gov nih.gov
9-Deazaguanine Analogs Introduction of arylmethyl groups at the 9-positionEnhanced potency as purine nucleoside phosphorylase (PNP) inhibitors by interacting with multiple binding subsites. acs.org acs.org
6-Thioguanine Analogs Conversion to 2'-deoxyguanosine (B1662781) derivative (6-thio-dG)Preferential recognition by telomerase, leading to telomere dysfunction in cancer cells. nih.gov nih.gov
3-Deazaguanosine Analogs Incorporation into oligonucleotidesAltered hybridization properties and stability of DNA/RNA duplexes. nih.gov nih.gov

These findings underscore the potential for targeted modifications of the deazapurine scaffold and its substituents to yield analogs with improved therapeutic properties. The principles derived from these studies can be logically extended to the rational design of novel this compound derivatives with enhanced specificity for a variety of biological targets.

Synthetic Methodologies for Research Applications

Synthesis of Modified Nucleoside Phosphoramidites

The cornerstone of incorporating any modified base into an oligonucleotide is the synthesis of its corresponding phosphoramidite (B1245037) derivative. This process transforms the stable nucleoside into a reactive "building block" suitable for automated DNA or RNA synthesizers.

The journey from the 6-Thio-3-deazaguanine nucleoside to a usable phosphoramidite for oligonucleotide synthesis involves a multi-step chemical pathway. The general approach begins with the 3-deazaguanosine (B53920) nucleoside, which undergoes specific modifications to introduce the thiol group and add the necessary functionalities for solid-phase synthesis.

The key steps are:

Protection of Functional Groups : Before creating the reactive phosphoramidite, other reactive sites on the base and the sugar must be temporarily blocked with protecting groups. This includes the exocyclic amine and the thiol group on the purine (B94841) analog, as well as the 5'-hydroxyl group on the sugar moiety.

Tritylation : The 5'-hydroxyl group of the sugar is selectively protected, most commonly with a dimethoxytrityl (DMT) group. libretexts.org This acid-labile group is crucial as its removal in each cycle of solid-phase synthesis frees the 5'-hydroxyl for the next coupling reaction. libretexts.org

Phosphitylation : The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.nettandfonline.com This reaction introduces the phosphoramidite moiety, rendering the nucleoside ready for coupling on a solid-phase synthesizer. researchgate.nettandfonline.com

This process yields the final building block: a 5'-O-DMT-6-S-protected-N-protected-3-deazaguanosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite.

The choice of protecting groups is critical to the success of oligonucleotide synthesis, ensuring that coupling occurs only at the desired positions. organic-chemistry.org An effective strategy, often referred to as an "orthogonal protecting group strategy," allows for the selective removal of one type of group without affecting others. organic-chemistry.org For this compound phosphoramidite synthesis, key functional groups must be masked.

5'-Hydroxyl Group : The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl function in nucleosides intended for oligonucleotide synthesis. libretexts.org Its lability in weak acid allows for its removal at the start of each synthesis cycle without affecting other protecting groups. libretexts.org

Thiol Group : The sulfur atom at the 6-position is highly nucleophilic and requires protection to prevent unwanted side reactions during synthesis. A group such as 2,4-dinitrophenyl can be used for this purpose, offering stability throughout the synthesis cycles. nih.gov

Exocyclic Amine (N²) : The amino group of the guanine (B1146940) analog must be protected. Common protecting groups include acyl groups like isobutyryl (iBu) or formamidine (B1211174) derivatives like N,N-dimethylformamidine (dmf). nih.govoup.com These groups prevent the amine from reacting with the activated phosphoramidite monomers.

Phosphate (B84403) Group : The phosphoramidite itself contains a protecting group, typically a 2-cyanoethyl group, on one of the phosphate oxygens. This group is stable during the coupling reaction but is easily removed by β-elimination during the final deprotection step with ammonia. researchgate.nettandfonline.com

Table 1: Protecting Groups in this compound Phosphoramidite Synthesis

Functional Group Protecting Group Abbreviation Purpose
5'-Hydroxyl Dimethoxytrityl DMT Protects the 5'-OH; removed by weak acid before each coupling cycle. libretexts.org
6-Thiol 2,4-Dinitrophenyl DNP Protects the nucleophilic thiol group during synthesis. nih.gov
Exocyclic Amine (N²) N,N-Dimethylformamidine dmf Prevents side reactions at the amino group during coupling. nih.govoup.com

Preparation of Building Blocks for Oligonucleotide Synthesis

Solid-Phase Oligonucleotide Synthesis Incorporating this compound and Analogs

With the custom phosphoramidite building block in hand, it can be integrated into oligonucleotides using standard automated solid-phase synthesis techniques. annualreviews.org This method allows for the precise placement of the modified nucleoside at any desired position within a DNA or RNA sequence.

The incorporation of this compound is achieved using an automated DNA/RNA synthesizer, which performs a series of repeated chemical reactions. annualreviews.orgcsic.es The synthesized phosphoramidite is placed in a specific reservoir on the instrument. When the synthesis protocol reaches the desired incorporation point in the sequence, the machine adds the this compound phosphoramidite instead of a standard A, C, G, or T phosphoramidite.

The synthesis cycle for each monomer addition consists of four main steps:

Detritylation : The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. google.com

Coupling : The this compound phosphoramidite is activated and reacts with the newly freed 5'-hydroxyl group, extending the chain. google.com

Capping : Any unreacted 5'-hydroxyl groups are permanently blocked (capped) with an acetylating reagent to prevent the formation of deletion-mutant sequences. google.com

Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester. For phosphorothioate (B77711) backbones, this step is replaced with a sulfurization step. annualreviews.org

This cycle is repeated until the full-length oligonucleotide is assembled. Finally, the completed chain is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia, to yield the final modified oligonucleotide. nih.gov

The presence of the 6-thio group in an oligonucleotide introduces a unique site for post-synthetic modification. google.com The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate (S⁻) form, making it a reactive handle for attaching various molecules. google.com

A primary application is thiol-specific alkylation . After the oligonucleotide is synthesized and deprotected, the thiol group on the this compound residue can be selectively targeted with electrophilic reagents, such as alkyl halides. google.comgoogle.com This reaction forms a stable thioether bond, effectively conjugating a new functional group to the nucleobase.

This methodology is valuable for:

Attaching Reporter Groups : Fluorophores, quenchers, or biotin (B1667282) can be linked to the oligonucleotide for detection and purification purposes.

Cross-linking studies : Bifunctional alkylating agents can be used to create covalent links between the oligonucleotide and other molecules, such as proteins or other nucleic acid strands, to study their interactions.

Modulating Biological Properties : Alkylation can alter the hydrogen-bonding pattern of the base, which can be used to study DNA recognition and repair mechanisms. google.com For example, modifying guanine at the 6-position can increase mispairing with other bases. google.com

The reactivity of the thiol group provides a powerful tool for creating highly functionalized oligonucleotides with tailored properties for a wide range of research applications. mdpi.comgoogle.com

Table 2: Example of Thiol Group Functionalization

Reaction Type Reagent Example Functional Group Attached Application
Alkylation Iodoacetamide Carboxamidomethyl Introducing a reactive group for further conjugation. annualreviews.org
Alkylation Propargyl Bromide Propargyl Introducing an alkyne for "click chemistry" reactions. google.com

Table of Mentioned Compounds

Compound Name
This compound
3-Deazaguanosine
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Dimethoxytrityl (DMT)
2,4-Dinitrophenyl
Isobutyryl
N,N-Dimethylformamidine
Iodoacetamide
Propargyl Bromide
Ammonia
Alkyl Halide

Advanced Biophysical and Computational Studies

Spectroscopic Analysis of Nucleic Acid Interactions

UV Melting Studies for Hybridization Properties and Stability

UV melting studies are a fundamental technique for assessing the thermodynamic stability of nucleic acid duplexes. The melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands, provides a direct measure of duplex stability.

The incorporation of 6-thioguanine (B1684491) (S6G) into a DNA duplex has been shown to be destabilizing. When S6G is paired with cytosine (S6G•C), it results in a less favorable Gibbs free energy of duplex formation compared to a natural G•C pair by approximately 1 kcal/mol at 37°C. nih.gov This moderate destabilization is a weaker effect than that caused by a G•T mismatch. oup.com The substitution of guanine (B1146940) with S6G in a G•C pair moderately decreases the thermal and thermodynamic stability of DNA duplexes. oup.com

Similarly, the 3-deaza modification (c3G) significantly impacts duplex stability. The replacement of the N3 nitrogen with a carbon atom removes a key hydrogen bond acceptor in the minor groove. oup.comresearchgate.net Studies on RNA duplexes containing c3G show a marked decrease in thermal stability. oup.comresearchgate.net For instance, the incorporation of a single c3G into an RNA duplex can lower the Tm by several degrees Celsius, with the destabilization being more pronounced in short stems, which can interfere with double helix nucleation. oup.com The nitrogen at position 3 of guanine is important for enhancing the base discrimination ability of guanine by stabilizing the Watson-Crick pair with cytosine. nih.gov

Given that both the 6-thio and 3-deaza modifications individually destabilize nucleic acid duplexes, it is highly probable that the combined 6-thio-3-deazaguanine modification would result in a significant cumulative destabilization of both DNA and RNA duplexes. The loss of the N3 hydrogen bond acceptor capability combined with the altered electronic and steric properties of the 6-thio group would likely lead to a substantial decrease in the melting temperature compared to an unmodified duplex.

Table 1: Effect of 6-Thioguanine (S6G) on DNA Duplex Stability

Base Pair Change in Gibbs Free Energy (ΔΔG°37) vs. G•C Reference
S6G•C ~1 kcal/mol less favorable nih.gov
S6G•T ~3 kcal/mol less favorable (similar to G•T) nih.gov

Table 2: Effect of 3-Deazaguanine (c3G) on RNA Duplex and Hairpin Stability

RNA Structure TypeModificationChange in Melting Temperature (ΔTm)Reference
Duplex (Type I)c3G-3.9 °C oup.comresearchgate.net
Hairpin (Type II)c3G-9.1 °C oup.com
Duplex (Type III)c3G-13.5 °C researchgate.net

Fluorescence-based Studies for Binding Interactions

Fluorescence spectroscopy offers sensitive methods to probe the binding of ligands, proteins, and other molecules to nucleic acids. Techniques such as fluorescence quenching and Förster Resonance Energy Transfer (FRET) are powerful tools for studying these interactions. researchgate.netnih.gov

In a typical fluorescence quenching assay, the intrinsic fluorescence of a molecule (like a protein) or a fluorescent label is diminished upon binding to a quencher (like a modified nucleobase in DNA). The extent of quenching can provide information about binding affinities and mechanisms. researchgate.net Conversely, an environmentally sensitive fluorescent probe incorporated into a nucleic acid can exhibit an increase in fluorescence intensity upon a binding event that alters its local environment, such as a protein binding to its recognition site.

FRET assays monitor the transfer of energy from a donor fluorophore to an acceptor fluorophore. nih.gov A change in the distance or orientation between the donor and acceptor upon a binding event results in a change in the FRET signal, allowing for the quantitative analysis of binding. nih.gov

While no specific fluorescence-based studies on This compound have been reported, these techniques could be readily applied. For example, a DNA or RNA oligonucleotide containing this compound could be synthesized with a fluorescent label. The binding of a protein to this modified nucleic acid could then be monitored by changes in the fluorescence signal. A competitive binding assay could also be designed where the displacement of a fluorescently labeled ligand from the nucleic acid by a potential binding partner would result in a measurable change in fluorescence. nih.gov Such studies would be invaluable for understanding how the dual modification affects molecular recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining high-resolution structural and dynamic information about nucleic acids in solution.

Conformational Analysis of Modified Nucleic Acids

NMR studies provide detailed insights into the three-dimensional structure of nucleic acids, including helical conformation, sugar pucker, and base pairing geometry.

The 3-deaza modification (c3G) , by removing the N3 atom, eliminates the potential for a characteristic hydrogen bond with a water molecule in the minor groove, which is a key feature in natural DNA and RNA helices. oup.comresearchgate.netacs.org This alteration can lead to changes in the local conformation and hydration pattern of the minor groove. oup.comresearchgate.net

Investigation of Base Pair Opening Dynamics (e.g., Imino Proton Exchange Rates)

The dynamics of base pair opening can be investigated by measuring the exchange rates of the imino protons (N1-H of guanine and N3-H of thymine) with solvent water. These rates are a sensitive probe of the stability and lifetime of individual base pairs. caltech.edu

Studies on 6-thioguanine (S6G) have demonstrated a significant impact on base pair stability. The lifetime of a normal G•C base pair is approximately 125 ms. In contrast, the lifetime of an S6G•C pair is drastically reduced to about 7 ms, indicating a much more dynamic and transient base pair. nih.govoup.com This suggests that the imino proton of S6G in a pair with cytosine would exchange much more rapidly with the solvent than that of a standard guanine.

The 3-deaza modification (c3G) has also been shown to profoundly affect base pair dynamics. Comprehensive studies on RNA containing 3-deazapurines, including c3G, revealed significantly enhanced imino proton exchange rates. oup.comresearchgate.net This finding directly demonstrates that the modification facilitates more frequent or prolonged opening of the base pair. oup.comresearchgate.net

Given the dramatic effects of both individual modifications, it is a strong prediction that This compound would lead to a very substantial increase in base pair opening dynamics. The combination of the reduced thermodynamic stability from the 6-thio group and the accelerated exchange rates from the 3-deaza modification would likely result in a highly labile base pair with a very short lifetime and rapid imino proton exchange.

Table 3: Effect of 6-Thioguanine (S6G) on Base Pair Lifetimes

Base Pair Approximate Lifetime (ms) Reference
G•C (control) 125 nih.govoup.com
S6G•C 7 nih.govoup.com
S6G•T 2 nih.govoup.com
G•T (control) Below detection limit nih.govoup.com

Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations provide powerful predictive insights into the structural and energetic consequences of incorporating modified nucleobases into nucleic acids. nih.govmdpi.commdpi.comd-nb.info

Molecular dynamics (MD) simulations have been used to study the effect of 6-thioguanine (S6G) on nucleic acid structures. These studies have found that the substitution of guanine by S6G destabilizes duplexes, triplexes, and tetraplexes. researchgate.net While no major perturbation of the duplex structure is observed for a single substitution, the thio group is generally too bulky to be well-tolerated within the tightly packed core of a G-quadruplex. researchgate.net

Computational studies on 3-deazaguanine (c3G) have also been performed to understand its effect on hybridization properties. nih.gov These calculations have supported experimental findings that the modification is destabilizing, attributing it to the loss of a hydrogen bond. nih.gov

For This compound , MD simulations would be highly valuable for predicting its structural impact. Such simulations could model the altered hydrogen bonding patterns, steric effects of the thio group, and changes in the minor groove hydration and conformation. Docking simulations could then be employed to predict how the binding of drugs or proteins to the nucleic acid is affected by the dual modification. By calculating binding energies and analyzing intermolecular interactions, one could hypothesize whether the modified base enhances or diminishes the binding affinity of specific ligands, providing a rationale for subsequent experimental validation.

Prediction of Binding Affinity with Target Enzymes and Proteins

This compound (TDG) is a purine (B94841) antimetabolite that requires enzymatic activation to exert its biological effects. A primary protein interaction for TDG is its activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). nih.gov This enzyme converts TDG into its corresponding nucleotide, a necessary step for its cytotoxic activity. nih.gov Studies have shown that TDG competes with natural purines like hypoxanthine (B114508) and guanine for the HGPRTase active site. drugbank.compediatriconcall.com Cell lines that lack HGPRTase activity are resistant to TDG, indicating that binding and processing by this enzyme are critical for its function. nih.gov

Once activated, the resulting thioguanine nucleotides interfere with the synthesis of guanine nucleotides. One mechanism is the inhibition of IMP dehydrogenase (IMPDH), an enzyme crucial for the de novo pathway of purine synthesis. drugbank.com The structural analog 6-thioguanine (6-TG) has also been shown to inhibit other proteins. For instance, it inhibits the papain-like protease (PLpro) of SARS-CoV-2, a cysteine protease essential for viral replication, with a half-maximal inhibitory concentration (IC50) between 0.1 and 0.5 µM. nih.gov

While specific binding affinity values (Kᵢ or Kₔ) for TDG with its primary targets are not extensively documented, data from closely related analogs provide insight into the contributions of its structural motifs. For example, 7-deazaguanine (B613801), which shares the deazapurine core, exhibits an inhibitory constant (Kᵢ) of 200 µM against human purine nucleoside phosphorylase (HsPNP). pdbj.org The affinity of purine analogs is often determined through competition assays, where IC50 values are measured and can be used to approximate the dissociation constant (Kₔ). tandfonline.comnih.gov

The following table summarizes the known interactions and binding data for this compound and its close analogs.

CompoundTarget Enzyme/ProteinInteraction TypeAffinity/ConcentrationCitation
This compound Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase)Substrate for activation- nih.gov
6-ThioguanineHypoxanthine-guanine phosphoribosyltransferase (HGPRTase)Competitive substrate- drugbank.compediatriconcall.com
6-ThioguanineIMP Dehydrogenase (IMPDH)Inhibition- drugbank.com
6-ThioguanineSARS-CoV-2 PLproInhibitionIC50 ≈ 0.1 - 0.5 µM nih.gov
7-DeazaguanineHuman Purine Nucleoside Phosphorylase (HsPNP)InhibitionKᵢ = 200 µM pdbj.org

Analysis of Steric Interactions at Active Sites

The steric and electronic properties of this compound, arising from the substitution of N3 with a CH group and O6 with a sulfur atom, fundamentally influence its interactions within enzyme active sites. Molecular docking and crystal structure analyses of related compounds provide a framework for understanding these interactions. ptfarm.plopenaccessjournals.com

The replacement of the N3 nitrogen with a carbon-hydrogen group removes a key hydrogen bond acceptor from the Watson-Crick face of the base. Computational studies on 3-deazaguanine have shown that this modification weakens the interaction with a complementary cytosine base, destabilizing a base pair by approximately 1.40 kcal/mol compared to a standard G-C pair. nih.gov In an enzyme's active site, the loss of this N3 atom would prevent hydrogen bonding with amino acid residues that typically interact with the minor groove edge of guanine, forcing alternative binding orientations or reducing binding affinity.

The 6-thio group introduces a larger, more polarizable sulfur atom in place of the oxygen. This modification alters the geometry and electronic distribution of the molecule. Crystal structures of the enzyme NUDT15, which hydrolyzes the active metabolites of thiopurines, in complex with 6-thio-GMP (PDB ID: 5LPG) reveal specific interactions. rcsb.org In the NUDT15 active site, the thiopurine metabolite is stabilized through a network of interactions, and the substitution of key residues can impact protein stability and binding. nih.gov For instance, the R139C variant of NUDT15, associated with thiopurine sensitivity, results in decreased protein stability, likely due to the loss of supportive intramolecular bonds. nih.gov Computational docking studies of other thiopurine derivatives with proteins like human serum albumin have identified specific residues (hydrophobic, hydrophilic, and charged) that participate in electrostatic, hydrogen bonding, and steric interactions. ptfarm.pl These studies highlight that the larger van der Waals radius of sulfur compared to oxygen can lead to significant steric clashes if the active site is rigid and lacks the flexibility to accommodate it. researchgate.net

Conformational Landscape Analysis of Modified Compounds in Complex with Biological Macromolecules

The conformational landscape of a nucleoside analog is defined by the flexibility of its components, primarily the pucker of the sugar ring and the rotation around the glycosidic bond (the bond connecting the base to the sugar). These conformations are critical for recognition and binding by biological macromolecules. The analysis of this landscape is often performed using techniques like NMR spectroscopy and X-ray crystallography, with foundational concepts described by pseudorotation analysis. nih.govacs.org

For this compound, the two key modifications influence its preferred conformation.

Glycosidic Bond Rotation (syn/anti): Nucleosides exist in equilibrium between syn and anti conformations. The anti conformation is generally favored for standard purines, but the presence of a bulky substituent at the 6-position, such as a thio group, can influence this preference.

Studies on related deazaguanine analogs provide significant insights. For example, NMR analysis of an RNA duplex containing 1-deazaguanosine revealed a conformational switch from the standard Watson-Crick base pairing to a Hoogsteen base pair. researchgate.net This represents a major shift in the conformational landscape, driven by the altered hydrogen bonding capacity of the modified base. The removal of the N3 atom in this compound similarly alters its hydrogen bonding potential and could favor unusual conformations or pairings when interacting with a protein or nucleic acid target. While specific conformational studies on TDG are limited, the principles derived from its analogs suggest that its binding to a macromolecule could induce or select for specific, and potentially non-canonical, conformations of both the ligand and its binding site.

Atomic Mutagenesis Studies using this compound Analogs

Atomic mutagenesis is a powerful technique used to probe the functional role of specific atoms in biological processes. nih.gov By systematically replacing an atom or functional group with another of different character (e.g., replacing a nitrogen atom with carbon), researchers can dissect the contribution of that atom to processes like hydrogen bonding, metal ion coordination, and catalysis. nih.gov Deazaguanine and thioguanine analogs are cornerstone tools for these studies in nucleic acid and protein biochemistry. drugbank.comnih.gov

The guanine base has several nitrogen atoms (N1, N3, N7, N2-amino) that play distinct roles in molecular interactions. Analogs of this compound, such as other deazaguanines, are used to investigate the importance of these positions.

3-Deazaguanine (c³G): This modification removes the N3 atom from the pyrimidine (B1678525) ring. Studies using oligonucleotides containing c³G have been used to demonstrate the importance of the N3 atom in the formation of certain non-canonical base pairs and in the catalytic activity of enzymes like hammerhead ribozymes. nih.gov

1-Deazaguanine (c¹G): The replacement of the N1 atom, a key hydrogen bond donor in Watson-Crick pairing, has a profound impact. Atomic mutagenesis studies using c¹G in the twister ribozyme revealed the critical role of the guanosine (B1672433) N1 atom in catalysis. nih.govresearchgate.net Furthermore, incorporating c¹G opposite cytosine in an RNA duplex dramatically destabilized it, lowering its melting temperature by nearly 16°C, quantifying the energetic contribution of that single nitrogen atom to helix stability. acs.org

7-Deazaguanine (c⁷G): The N7 atom, located in the major groove, is a common site for protein recognition and metal ion coordination. Using 7-deazaguanine analogs in studies of the group I ribozyme helped to conclude that there is no direct, functionally important hydrogen bond to the N7 atom of the guanosine substrate, but that its replacement has indirect effects on binding, possibly through altered solvation or stacking interactions. nih.gov

The thio-modification at the 6-position also serves as a probe. Replacing the 6-oxo group with a 6-thio group alters the hydrogen bonding pattern at the Watson-Crick edge and introduces a soft sulfur atom that has different metal-binding preferences than the hard oxygen atom.

The following table summarizes the functional consequences of atomic substitutions in guanine analogs, as determined by atomic mutagenesis studies.

Analog (Modification)Position ModifiedFunctional Role ProbedObserved EffectCitation
1-Deazaguanine N1H-bond donation, catalysisImpedes ribozyme cleavage; significantly destabilizes RNA duplexes. nih.govresearchgate.netacs.org
3-Deazaguanine N3H-bond acceptanceSuppresses formation of specific mismatched base pairs; affects ribozyme activity. nih.gov
7-Deazaguanine N7H-bond acceptance, metal coordination, major groove recognitionLowers binding affinity in group I ribozyme, suggesting indirect effects on stacking/solvation. nih.gov
6-Thioguanine O6H-bond acceptance, metal coordinationAlters H-bond pattern; enables different metabolic pathways (e.g., methylation); acts as enzyme inhibitor. drugbank.comacs.org

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate off-target effects of this compound?

  • Methodological Answer : TMT-labeled proteomics identifies dysregulated pathways (e.g., mTOR signaling). Untargeted metabolomics (UHPLC-QTOF) detects alterations in glutathione metabolism, a common off-target for thiol-containing analogs. advocates causal inference models (e.g., Mendelian randomization) to distinguish direct vs. indirect effects .

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